molecular formula C16H20N2O3 B093457 3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1034-61-3

3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B093457
CAS No.: 1034-61-3
M. Wt: 288.34 g/mol
InChI Key: LTBYCIYCAZIKRO-UHFFFAOYSA-N
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Description

3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspirodecane core and a phenyl group, with an additional hydroxyethyl substituent. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of a diazaspirodecane precursor with a phenyl-substituted reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the spiro linkage. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes purification steps such as recrystallization and chromatography to ensure the desired purity and yield of the final product. The scalability of the synthesis is achieved through optimization of reaction conditions and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the diazaspirodecane core.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a reduced diazaspirodecane derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The hydroxyethyl and phenyl groups contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diazaspiro(4.5)decane-2,4-dione
  • 3-(2-hydroxyethyl)-1,3-diazaspiro(4.5)decane-2,4-dione
  • 1-phenyl-1,3-diazaspiro(4.5)decane-2,4-dione

Uniqueness

3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to the combination of its spirocyclic core, hydroxyethyl substituent, and phenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1034-61-3

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C16H20N2O3/c19-12-11-17-14(20)16(9-5-2-6-10-16)18(15(17)21)13-7-3-1-4-8-13/h1,3-4,7-8,19H,2,5-6,9-12H2

InChI Key

LTBYCIYCAZIKRO-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2C3=CC=CC=C3)CCO

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2C3=CC=CC=C3)CCO

1034-61-3

Synonyms

3-(2-Hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Origin of Product

United States

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